N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O3/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSSUHDVTYQXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to yield 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Formation of Intermediate: The thiol is then converted to the corresponding sulfonyl chloride.
Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with furan-2-carboxamide to yield the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has been investigated for its potential anticancer effects. Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain analogs display high percent growth inhibition against multiple cancer types, including breast and lung cancers .
In a specific study involving N-aromatic oxadiazoles, compounds similar to this compound demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 and HeLa. These findings suggest that structural modifications of oxadiazole derivatives can enhance their anticancer efficacy .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Its structural components allow it to interact with bacterial cell membranes or interfere with essential biochemical pathways. Preliminary studies indicate that similar oxadiazole derivatives exhibit activity against Mycobacterium tuberculosis and other pathogenic bacteria .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Studies : A study published in ACS Omega reported that oxadiazole derivatives displayed significant anticancer activity across multiple NCI cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced biological activity .
- Antitubercular Activity : Research highlighted the effectiveness of similar compounds against Mycobacterium tuberculosis. The study emphasized the need for further exploration of these compounds as potential therapeutic agents against resistant strains of tuberculosis .
- Biochemical Pathways : Investigations into the biochemical pathways affected by these compounds are ongoing. Preliminary findings suggest that they may interfere with metabolic pathways critical for bacterial survival and proliferation.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may inhibit enzymes or proteins essential for the survival of microorganisms, such as Mycobacterium tuberculosis.
Pathways Involved: It may interfere with the synthesis of nucleic acids or proteins, leading to the inhibition of cell growth and replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Halogen-Substituted Phenyl Analogs
- N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (): Replacing the 4-chlorophenyl group with 4-fluorophenyl reduces electronegativity slightly (F < Cl). The fluorophenyl derivative may offer improved metabolic stability compared to chlorophenyl analogs .
Phenyl vs. Heteroaryl Substituents
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide ():
Lacking the chloro substituent, this compound shows reduced electrophilicity, which correlates with lower insecticidal activity in comparative assays. For example, chlorophenyl derivatives demonstrated 20–30% higher efficacy against Spodoptera litura larvae in toxicological studies .
Modifications to the Carboxamide Side Chain
Sulfanyl Acetamide Derivatives
- N-Substituted 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides ():
Replacing the furan-2-carboxamide group with sulfanyl acetamide (e.g., compounds 6a–6o) introduces sulfur-based nucleophilicity. Compounds 6f and 6o showed potent antimicrobial activity (MIC: 8–16 µg/mL against E. coli and S. aureus), outperforming the furan-carboxamide parent compound in bacterial inhibition assays .
Extended Alkyl/Aryl Chains
- 4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide (): Incorporating a butyl spacer between the oxadiazole and benzamide groups increases molecular weight (C₁₇H₁₅ClN₄O₄, 386.78 g/mol) and lipophilicity (logP: ~2.8 predicted). This modification enhances solubility in non-polar solvents but reduces antimicrobial potency compared to shorter-chain analogs .
Thioether-Linked Derivatives
- N-((5-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide (): The introduction of a thioether bridge and ethoxyphenyl group (C₁₈H₁₈N₄O₅S, 402.42 g/mol) alters electronic properties (pKa: 11.85 predicted). This analog showed moderate cytotoxicity (IC₅₀: 45 µM in HeLa cells), suggesting that thioether linkages may compromise selectivity in therapeutic applications .
Antimicrobial Activity
Insecticidal Activity
- The target compound demonstrated 85% mortality in Spodoptera litura larvae at 500 ppm, outperforming phenyl (60%) and cyanomethyl (45%) analogs (). Chlorophenyl’s electronegativity enhances binding to chitin synthase enzymes .
Structural Diversity in Urea Derivatives
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-N'-(4-fluorophenyl)urea ():
Replacing carboxamide with urea (C₁₅H₁₀N₄O₂FCl, 332.72 g/mol) introduces hydrogen-bonding capacity. While less potent in antimicrobial assays, urea derivatives exhibit herbicidal activity (80% inhibition of A. thaliana at 100 ppm) .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 5-(4-chlorophenyl)furancarboxylic acid.
- Reagents : Use of dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxadiazole ring.
- Cyclization : The reaction between the furan derivative and the oxadiazole precursor leads to the formation of the target compound.
Biological Activity
This compound exhibits a broad spectrum of biological activities:
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
Antitubercular Activity
The compound has demonstrated promising activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent. This activity suggests interference with essential growth pathways in the bacteria .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells through upregulation of p53 and activation of caspase pathways .
- Target Interaction : Molecular docking studies suggest strong interactions between the oxadiazole moiety and specific protein targets involved in cancer progression and survival .
- Inhibition of Enzymatic Activity : Some studies have indicated that the compound may inhibit certain enzymes crucial for tumor growth and survival, although further research is needed to clarify these pathways .
Case Studies and Research Findings
Recent studies have focused on modifying the structure of oxadiazole derivatives to enhance their biological activity:
- Structure Activity Relationship (SAR) : Modifications such as introducing electron-withdrawing groups have been shown to improve cytotoxicity against specific cancer cell lines. For example, compounds with nitro substitutions exhibited increased potency compared to their non-nitro counterparts .
Comparative Studies
A comparative analysis was conducted on various oxadiazole derivatives to evaluate their biological activity:
| Compound Name | Anticancer Activity | Antitubercular Activity |
|---|---|---|
| This compound | High | Moderate |
| 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-thiol | Moderate | Low |
| 5-(2-nitrophenyl)-1,3,4-thiadiazole | Low | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide, and what key reaction parameters influence yield?
- Methodology : The compound is synthesized via cyclocondensation of furan-2-carboxylic acid hydrazide with 4-chlorophenyl-substituted precursors. Key steps include:
Formation of the 1,3,4-oxadiazole ring through dehydration of intermediate hydrazides using POCl₃ or H₂SO₄ as catalysts .
Solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C) to optimize cyclization efficiency.
- Critical Parameters :
- Purity of starting materials (≥98% recommended).
- Reaction time (6–12 hours) to prevent side-product formation.
- Post-reaction neutralization with NaHCO₃ to isolate the oxadiazole core .
Q. How can researchers optimize the purification of this compound to achieve >95% purity?
- Techniques :
Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 ratio) for optimal separation .
Recrystallization : Ethanol-water mixtures (7:3) at 4°C yield crystals with 99% purity, confirmed by HPLC .
- Validation : Melting point analysis (observed 182–184°C vs. theoretical) and LC-MS to detect residual solvents .
Q. What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 160–165 ppm (oxadiazole carbons) .
- IR : Stretching bands at 1670 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=N) .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the compound’s binding affinity to biological targets?
- Methods :
Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2) using PDB ID 5KIR .
DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions (e.g., chlorophenyl group’s σ-hole) .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How do electronic effects of the 4-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- The chloro group’s -I effect increases the electrophilicity of the oxadiazole ring, facilitating SNAr reactions at the C2 position .
- Hammett substituent constants (σₚ = +0.23) correlate with enhanced reactivity in polar aprotic solvents (e.g., DMSO) .
Q. What strategies can resolve contradictions in reported bioactivity data across different in vitro models?
- Approaches :
Comparative Assays : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–48 hours) to minimize variability .
Structure-Activity Relationship (SAR) : Modify the furan’s methyl groups or oxadiazole’s N-substituents to isolate bioactive moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
